

A Technical Guide to the Solubility Parameters of Tetraphenylantimony(V) Methoxide

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Compound of Interest

Compound Name: **Tetraphenylantimony(V) methoxide**

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An Examination of Theoretical Frameworks and Methodologies for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct, experimentally-derived quantitative solubility data and Hansen Solubility Parameters for **Tetraphenylantimony(V) methoxide** are not readily available in published scientific literature. This guide provides a framework for understanding its potential solubility characteristics based on the properties of related organoantimony compounds and outlines the theoretical and experimental approaches required for its determination.

Introduction to Tetraphenylantimony(V) Methoxide

Tetraphenylantimony(V) methoxide, with the chemical formula $(C_6H_5)_4SbOCH_3$, is an organoantimony compound featuring a central antimony(V) atom bonded to four phenyl groups and one methoxide group^[1]. Organoantimony compounds are a subject of research interest for their potential applications in catalysis and medicinal chemistry, including antileishmanial and antibacterial activities^[2]. The solubility of such a compound is a critical physicochemical parameter, influencing its formulation, delivery, reaction kinetics, and biological availability. Understanding and quantifying its solubility is a foundational step for any research or development application.

Physicochemical Properties

While comprehensive solubility data is scarce, some fundamental properties of **Tetraphenylantimony(V) methoxide** have been reported.

Table 1: Known Physicochemical Properties of **Tetraphenylantimony(V) Methoxide**

Property	Value	Reference
CAS Number	14090-94-9	[1] [3]
Molecular Formula	C ₂₅ H ₂₃ OSb	[1]
Molecular Weight	461.21 g/mol	[1]
Appearance	White powder	[1]
Melting Point	202-218 °C	[1] [4]
Solubility in H ₂ O	Not Available	[1]
Density	Not Available	[1]

Based on its structure, featuring four hydrophobic phenyl groups, **Tetraphenylantimony(V) methoxide** is expected to be largely insoluble in polar solvents like water, a common characteristic for many organometallic compounds^{[5][6]}. Conversely, it is predicted to exhibit higher solubility in non-polar organic solvents such as toluene, benzene, or hexane^[6].

Theoretical Framework: Hansen Solubility Parameters (HSP)

To quantitatively predict and understand the solubility of a material like **Tetraphenylantimony(V) methoxide**, the Hansen Solubility Parameters (HSP) provide a robust theoretical framework^{[7][8]}. Developed by Charles M. Hansen, this model posits that the total cohesive energy of a substance can be divided into three components:

- δD (Dispersion forces): Energy from van der Waals forces.
- δP (Polar forces): Energy from dipolar intermolecular forces.
- δH (Hydrogen bonding forces): Energy from hydrogen bonds.

The central principle is "like dissolves like." A solute will be soluble in a solvent if their HSP values are similar. The distance (R_a) between the HSP coordinates of two substances in "Hansen space" can be calculated to predict miscibility[9]. A smaller distance implies a higher likelihood of dissolution.

Table 2: Hansen Solubility Parameters (Illustrative) No experimental HSP data exists for **Tetraphenylantimony(V) methoxide**. The table below is for illustrative purposes to show how such data would be presented.

Compound/Solvent	δD (MPa ^{0.5})	δP (MPa ^{0.5})	δH (MPa ^{0.5})
Tetraphenylantimony(V) methoxide	[To be determined]	[To be determined]	[To be determined]
Toluene	18.0	1.4	2.0
Hexane	14.9	0.0	0.0
Water	15.5	16.0	42.3

Experimental Protocol for Solubility Determination

As specific protocols for this compound are unavailable, a general methodology for determining the solubility of a novel organometallic solid is presented. This protocol is a standard approach used in chemical and pharmaceutical development[10][11].

Objective: To determine the solubility of **Tetraphenylantimony(V) methoxide** in various solvents and to estimate its Hansen Solubility Parameters.

Materials:

- **Tetraphenylantimony(V) methoxide** powder
- A range of solvents with known HSP values (e.g., polar, non-polar, and intermediate polarity)
- Analytical balance
- Vials with screw caps

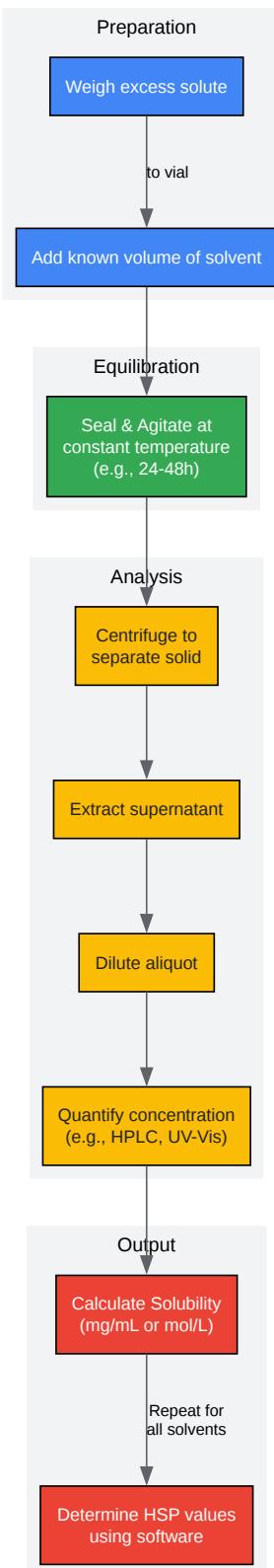
- Thermostatically controlled shaker or incubator
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis

Methodology:

- Sample Preparation: Accurately weigh an excess amount of **Tetraphenylantimony(V) methoxide** powder into several vials.
- Solvent Addition: Add a precise volume (e.g., 1.0 mL) of each selected solvent to the vials.
- Equilibration: Seal the vials and place them in a shaker at a constant temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a set period (e.g., 24-48 hours) to ensure saturation is reached.
- Phase Separation: Centrifuge the vials at high speed to separate the undissolved solid from the saturated solution.
- Sample Dilution & Analysis: Carefully extract an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the calibrated range of the analytical instrument (HPLC or UV-Vis).
- Quantification: Measure the concentration of the dissolved compound in the diluted sample. Back-calculate to determine the concentration in the original saturated solution. This value represents the solubility of the compound in that solvent at the specified temperature.
- HSP Determination: The binary solubility data (soluble/insoluble) in a range of solvents is entered into specialized software (e.g., HSPiP) which calculates the HSP sphere for the solute. Solvents that dissolve the compound are considered "inside" the sphere, and those that do not are "outside." The software algorithmically determines the center point (the solute's δD , δP , δH) and radius of this sphere.

Visualization of Experimental Workflow

The logical flow for experimentally determining the solubility parameters of a novel compound can be visualized as follows.



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Caption: Workflow for experimental solubility and HSP determination.

Conclusion

While direct quantitative data for the solubility of **Tetraphenylantimony(V) methoxide** remains elusive, a combination of theoretical modeling and established experimental protocols provides a clear path for its determination. Based on its organometallic nature, it is predicted to be soluble in non-polar organic solvents and insoluble in water. The Hansen Solubility Parameters offer a powerful predictive tool for formulation scientists. The experimental workflow detailed herein represents a standard, reliable method for generating the necessary data to populate these models, enabling researchers to effectively utilize this compound in future applications.

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